5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine
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Overview
Description
5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a benzenesulfonyl group and a phenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzenesulfonyl chloride with a suitable triazine precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced products.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its triazine core can interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-4H-imidazol-4-one
- 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
Compared to similar compounds, 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine is unique due to its triazine core, which provides distinct chemical properties and reactivity. The presence of the benzenesulfonyl group further enhances its potential for various applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
831218-53-2 |
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Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(benzenesulfonylmethylidene)-3-phenyl-2H-1,2,4-triazine |
InChI |
InChI=1S/C16H13N3O2S/c20-22(21,15-9-5-2-6-10-15)12-14-11-17-19-16(18-14)13-7-3-1-4-8-13/h1-12H,(H,18,19) |
InChI Key |
HNVNYOQBWUSSFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS(=O)(=O)C3=CC=CC=C3)C=NN2 |
Origin of Product |
United States |
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